molecular formula C18H21N3O3 B5415394 3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

Cat. No. B5415394
M. Wt: 327.4 g/mol
InChI Key: WFWUSTPBPNLSQB-UHFFFAOYSA-N
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Description

Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH. It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether. It is a common preservative in vaccine formulations .


Synthesis Analysis

Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides . There are several laboratory methods for the synthesis of phenols, such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of a related compound, 2-Propenoic acid, 2-phenoxyethyl ester, is available on ChemSpider .


Chemical Reactions Analysis

Phenoxyethanol has germicidal and germistatic properties. It is often used together with quaternary ammonium compounds .


Physical And Chemical Properties Analysis

Phenoxyethanol is a colorless oily liquid with a faint rose-like odor. It has a density of 1.102 g/cm3, a melting point of -2 °C, and a boiling point of 247 °C. It is soluble in water (26 g/kg), chloroform, alkali, diethyl ether, and is miscible in acetone, ethanol, and glycerol .

Mechanism of Action

Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum. It is not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Safety and Hazards

Phenoxyethanol is harmful if swallowed and causes serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness .

Future Directions

The field of medicinal chemistry continues to explore the use of phenoxy compounds in the development of new pharmaceuticals. This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

properties

IUPAC Name

3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-16(23)18(9-13-24-15-6-2-1-3-7-15)8-4-12-21(14-18)17-19-10-5-11-20-17/h1-3,5-7,10-11H,4,8-9,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWUSTPBPNLSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)(CCOC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Reactant of Route 2
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Reactant of Route 4
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Reactant of Route 5
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid
Reactant of Route 6
3-(2-phenoxyethyl)-1-pyrimidin-2-ylpiperidine-3-carboxylic acid

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